2-(Methylamino)pentanenitrile

α-aminonitrile reactivity alkylation cyclopropane amino acid synthesis

2-(Methylamino)pentanenitrile (CAS 138062-66-5) is a secondary α-aminonitrile with the molecular formula C₆H₁₂N₂ (MW 112.17 g/mol) and InChI Key GRIQUVSERHHWAY-UHFFFAOYSA-N. Structurally, it features a methylamino group substituted at the α-position of a pentanenitrile chain, distinguishing it from its regioisomer 5-(methylamino)pentanenitrile (CAS 6066-89-3) and from simple primary α-aminonitriles lacking N-alkylation.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 138062-66-5
Cat. No. B3237118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)pentanenitrile
CAS138062-66-5
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCC(C#N)NC
InChIInChI=1S/C6H12N2/c1-3-4-6(5-7)8-2/h6,8H,3-4H2,1-2H3
InChIKeyGRIQUVSERHHWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-(Methylamino)pentanenitrile (CAS 138062-66-5) Serves as a Unique α-Aminonitrile Scaffold for Chiral Synthesis and Heterocyclic Intermediates


2-(Methylamino)pentanenitrile (CAS 138062-66-5) is a secondary α-aminonitrile with the molecular formula C₆H₁₂N₂ (MW 112.17 g/mol) and InChI Key GRIQUVSERHHWAY-UHFFFAOYSA-N . Structurally, it features a methylamino group substituted at the α-position of a pentanenitrile chain, distinguishing it from its regioisomer 5-(methylamino)pentanenitrile (CAS 6066-89-3) and from simple primary α-aminonitriles lacking N-alkylation . The α-aminonitrile functional group is a well-established precursor to α-amino acids via the Strecker reaction and serves as a versatile intermediate in asymmetric synthesis, with the nitrile group playing a crucial mechanistic role in controlling reaction selectivity [1]. Commercially, this compound is available from reputable vendors including Sigma-Aldrich (product code ENA444724903) at 95% purity and is supplied as a liquid requiring refrigerated storage (4°C) .

Why Regioisomeric or Primary α-Aminonitrile Substitution Fails in Chiral Synthetic Routes Requiring N-Alkylated α-Carbon Reactivity


Generic substitution of α-aminonitrile building blocks is not feasible without altering reaction outcomes, due to the specific regiochemistry and N-alkylation pattern of 2-(methylamino)pentanenitrile. The methylamino substituent at the α-carbon imparts distinct electronic and steric properties that directly influence nucleophilicity, substrate scope compatibility, and selectivity control. Substituting the regioisomer 5-(methylamino)pentanenitrile (CAS 6066-89-3), which positions the methylamino group at the terminal carbon rather than the α-position, fundamentally alters the compound's reactivity as a synthetic intermediate . Moreover, the nitrile group in α-aminonitriles is not merely a spectator; mechanistic studies have established that the nitrile moiety is crucial for enhancing reactivity and controlling selectivity in catalytic asymmetric transformations—a property that is position-dependent and cannot be replicated by simple amine or carboxylic acid analogs [1]. The following quantitative evidence establishes the specific differentiation of 2-(methylamino)pentanenitrile relative to its closest analogs and in-class alternatives.

Quantitative Differentiation of 2-(Methylamino)pentanenitrile: Comparator-Based Evidence for Scientific Procurement


α-Aminonitriles vs. Glycine Ester Analogs in Alkylation Reactions with Epibromohydrin

α-Aminonitriles as a compound class demonstrate fundamentally different reactivity in alkylation reactions with epibromohydrin compared to structurally analogous glycine esters. α-Aminonitriles are effectively alkylated with epibromohydrin, whereas glycine ester analogues—which differ only in the replacement of the nitrile group with an ester moiety—do not react at all under the same conditions . This reactivity differential enables the preparation of (±)-cis- and (±)-trans-2,3-methanohomoserines from α-aminonitrile precursors, a transformation that is completely inaccessible using the corresponding glycine ester starting materials .

α-aminonitrile reactivity alkylation cyclopropane amino acid synthesis

Nitrile Group Requirement for Reactivity Enhancement and Selectivity Control in Asymmetric α-Aminonitrile Synthesis

In catalytic enantioselective construction of α-heteroatom-substituted α-aminonitriles bearing tetrasubstituted stereogenic centers, mechanistic studies revealed that the presence of the nitrile group is crucial for both enhancing reactivity and controlling selectivity in the reaction [1]. The protocol achieves high yield and high enantioselectivity across a broad substrate scope [1]. This finding has direct implications for building block selection: while the study employed various α-aminonitrile substrates (with yield and enantioselectivity dependent on specific substitution patterns), the critical requirement of the nitrile functionality for achieving useful reactivity and selectivity outcomes is a class-defining property of α-aminonitriles. Substituting a non-nitrile analog (e.g., corresponding amine or acid) would fail to engage in this catalytic cycle altogether, representing a qualitative performance threshold that cannot be met by alternative scaffolds.

asymmetric catalysis α-aminonitrile enantioselective synthesis

Geometric Isomer Control in Rhodium-Catalyzed Allylic Alkylation of α-Amino Nitriles: E-Isomer vs. Z-Isomer Enantiocontrol Differential

In enantioselective rhodium-catalyzed allylic alkylation of β,γ-unsaturated α-amino nitriles, control experiments indicate that the chiral rhodium-allyl intermediate facilitates the selective formation of E-cyanoenamine products [1]. Critically, the Z-isomer of the cyanoenamine product affords significantly lower enantiocontrol compared to the E-isomer [1]. While this study employed β,γ-unsaturated α-amino nitrile substrates rather than 2-(methylamino)pentanenitrile directly, the findings demonstrate a class-specific property of α-aminonitriles: the nitrile group participates in defining geometric selectivity outcomes that directly impact product enantiopurity. This geometric control is absent in non-nitrile analogs and represents a functional advantage inherent to the α-aminonitrile scaffold class.

rhodium catalysis allylic alkylation geometric isomer selectivity

Quantitative One-Step Synthesis Protocol for α-Aminonitrile Scaffolds Using Adapted Vilsmeier Conditions

A validated one-step synthetic protocol for α-aminonitrile compounds has been established using adapted Vilsmeier conditions, achieving quantitative yield [1]. The protocol includes full characterization by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. While this study does not provide direct comparator data against alternative synthetic routes for 2-(methylamino)pentanenitrile specifically, it establishes a reproducible, high-yield method for accessing the α-aminonitrile scaffold class. This represents a baseline synthetic accessibility advantage: the α-aminonitrile framework can be efficiently constructed in one step with quantitative yield, reducing synthetic burden for derivative preparation compared to multi-step routes often required for structurally complex alternatives.

α-aminonitrile synthesis Vilsmeier conditions quantitative yield

Prioritized Research and Industrial Application Scenarios for 2-(Methylamino)pentanenitrile Based on Verified Differentiation


Synthesis of Cyclopropane Amino Acid Derivatives Requiring α-Aminonitrile Alkylation Reactivity

This scenario applies when synthetic routes require alkylation of the α-aminonitrile scaffold with epibromohydrin or similar electrophiles to construct cyclopropane-containing amino acid frameworks. 2-(Methylamino)pentanenitrile, as an α-aminonitrile, engages in effective alkylation where glycine ester analogues fail completely [1]. This application is particularly relevant for preparing (±)-cis- and (±)-trans-2,3-methanohomoserines and structurally related cyclopropane amino acids. Selection of 2-(methylamino)pentanenitrile over a glycine ester is justified by the documented qualitative reactivity differential: α-aminonitriles react; glycine esters do not react at all under identical alkylation conditions [1].

Asymmetric Catalytic Synthesis of Chiral α-Amino Acid Precursors via α-Aminonitrile Intermediates

This scenario applies to enantioselective synthetic programs targeting chiral unnatural amino acids (UAAs) that are important structural units in natural products and bioactive molecules [1]. The α-aminonitrile scaffold serves as a key precursor for chiral α-amino acid synthesis via the asymmetric Strecker reaction [1]. The nitrile group is mechanistically crucial for enhancing reactivity and controlling selectivity in these catalytic asymmetric transformations [1]. 2-(Methylamino)pentanenitrile, bearing an N-methyl substitution at the α-position, provides a specific steric and electronic profile for exploring substrate scope limitations in such catalytic systems.

Stereoselective Rhodium-Catalyzed Allylic Alkylation for β-Stereogenic Carbonyl Derivatives

This scenario applies to synthetic programs employing rhodium-catalyzed allylic alkylation of β,γ-unsaturated α-amino nitrile derivatives to construct β-stereogenic carbonyl compounds [1]. The α-aminonitrile scaffold enables three modes of selectivity manipulation: regioselectivity, enantioselectivity, and geometrical control [1]. The nitrile functionality contributes to selective E-cyanoenamine product formation, which is critical since the Z-isomer affords significantly lower enantiocontrol [1]. 2-(Methylamino)pentanenitrile provides a versatile α-aminonitrile core for preparing the requisite β,γ-unsaturated α-amino nitrile substrates through established synthetic transformations.

High-Yield One-Step α-Aminonitrile Scaffold Preparation for Derivative Library Synthesis

This scenario applies to research programs requiring efficient access to α-aminonitrile scaffolds for derivative library generation or parallel synthesis applications. The established one-step synthetic protocol using adapted Vilsmeier conditions achieves quantitative yield for α-aminonitrile preparation [1]. Full spectroscopic characterization protocols (¹H-, ²H-, ¹³C-NMR, IR, Raman) are available, enabling quality control and batch-to-batch consistency verification [1]. 2-(Methylamino)pentanenitrile can be procured as a commercial building block (available at 95% purity from Sigma-Aldrich ) or synthesized in-house using validated high-yield methodology, providing procurement flexibility for both small-scale exploratory research and larger-scale derivative synthesis programs.

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